
8-Pcpt-cgmp
Übersicht
Beschreibung
8-Pcpt-cgmp is an analogue of the natural signal molecule cyclic GMP. In this analogue, the hydrogen in position 8 of the heterocyclic nuclobase is replaced by the lipophilic para-chlorophenylthio moiety . It is a potent activator of cGMP-dependent protein kinase Ia, Ib, and type II, as well as of cGMP-gated ion channels .
Synthesis Analysis
The synthesis of 8-Pcpt-cgmp involves the replacement of the hydrogen in position 8 of the heterocyclic nuclobase with the lipophilic para-chlorophenylthio moiety . This modification results in high lipophilicity and excellent membrane permeability, making it useful for intact cells .Molecular Structure Analysis
The molecular formula of 8-Pcpt-cgmp is C16H14ClN5O7PS.Na . It has a molecular weight of 509.8 . The structure includes a para-chlorophenylthio moiety replacing the hydrogen in position 8 of the heterocyclic nuclobase .Chemical Reactions Analysis
8-Pcpt-cgmp is a potent activator of cGMP-dependent protein kinase Ia, Ib, and type II, as well as of cGMP-gated ion channels . It has high lipophilicity and excellent membrane permeability, making it useful for intact cells . It also has metabolic stability towards all cyclic nucleotide-responsive phosphodiesterases examined so far .Physical And Chemical Properties Analysis
8-Pcpt-cgmp is a crystallized or lyophilized sodium salt . It is soluble in aqueous solvents and has high lipophilicity and excellent membrane permeability . It is chemically stable under conditions of biological systems and media .Wissenschaftliche Forschungsanwendungen
Activation of cGMP-dependent Protein Kinases
8-Pcpt-cgmp is a potent activator of cGMP-dependent protein kinases . These kinases play a crucial role in various cellular processes, including cell division, differentiation, and memory functions .
Activation of cGMP-gated Ion Channels
This compound also activates cGMP-gated ion channels . These channels are essential for signal transduction in sensory neurons, particularly in vision and smell .
High Lipophilicity and Excellent Membrane Permeability
8-Pcpt-cgmp exhibits high lipophilicity and excellent membrane permeability . This makes it useful for intact cells as it can easily cross cell membranes .
Metabolic Stability
8-Pcpt-cgmp shows metabolic stability towards all cyclic nucleotide-responsive phosphodiesterases examined so far . This stability is crucial for maintaining its functionality in biological systems .
Selectivity Between Second Messenger Systems
8-Pcpt-cgmp is a poor stimulator of cAMP protein kinase isozymes, resulting in good selectivity between both second messenger systems . This selectivity is important in research to distinguish between the effects of cAMP and cGMP .
Use in Vascular Smooth Muscle Cells (VSMCs)
8-Pcpt-cgmp has been used to activate GMP-dependent protein kinase (PKG) in vascular smooth muscle cells (VSMCs) . This activation plays a role in the regulation of vascular tone and blood pressure .
Zukünftige Richtungen
The use of 8-Pcpt-cgmp in research has provided insights into the role of the NO/sGC/cGMP/PKG signaling pathway in the regulation of platelet function . Future research could involve a detailed analysis of the substrates of PKG-activated platelets, which could be a basis for the development of new antiplatelet drugs that may target only specific aspects of platelet functions . Another potential area of research could be the selective modulation of either rod or cone photoreceptor activity .
Eigenschaften
IUPAC Name |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN5O7PS/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(28-14)5-27-30(25,26)29-11/h1-4,8,10-11,14,23H,5H2,(H,25,26)(H3,18,20,21,24)/t8-,10-,11-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJHIEHUVPCEDK-IDTAVKCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN5O7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60969462 | |
| Record name | 6-{8-[(4-Chlorophenyl)sulfanyl]-6-hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60969462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Pcpt-cgmp | |
CAS RN |
54364-02-2 | |
| Record name | 8-(4-Chlorophenylthio)-cGMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54364-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-{8-[(4-Chlorophenyl)sulfanyl]-6-hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60969462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 8-pCPT-cGMP acts as a membrane-permeable, selective activator of cyclic guanosine monophosphate (cGMP)-dependent protein kinases (PKG). [, , , , , ] This activation leads to the phosphorylation of downstream targets involved in various cellular processes, including smooth muscle relaxation, ion channel modulation, and inhibition of cell proliferation. [, , , , , ] For example, 8-pCPT-cGMP can inhibit agonist-evoked calcium elevation in human platelets by activating PKG, which then inhibits calcium mobilization from intracellular stores. []
ANone: While the provided abstracts don't specify the molecular formula, weight, or spectroscopic data for 8-pCPT-cGMP, its structure is derived from cGMP with the addition of a 4-chlorophenylthio group at the 8-position of the purine ring. This modification enhances its cell permeability compared to cGMP.
ANone: The provided abstracts primarily focus on the biological activity and mechanisms of 8-pCPT-cGMP, and do not provide specific information on its material compatibility and stability under various conditions.
A: 8-pCPT-cGMP itself does not possess catalytic properties. It acts as an allosteric activator of PKG, meaning it binds to a site on the enzyme distinct from the catalytic site and enhances the enzyme's activity. [, ] Its applications are primarily focused on studying cGMP-PKG signaling pathways and their role in various physiological and pathological processes. [, , , , ]
ANone: The provided abstracts do not offer specific details on the application of computational chemistry and modeling, such as simulations, calculations, or quantitative structure-activity relationship (QSAR) models, to 8-pCPT-cGMP.
ANone: The research papers do not provide comprehensive details on the stability of 8-pCPT-cGMP under various conditions or specific formulation strategies employed to enhance its stability, solubility, or bioavailability.
ANone: The provided abstracts are focused on scientific research and do not include information regarding Safety, Health, and Environment (SHE) regulations related to 8-pCPT-cGMP.
A: The research papers mainly focus on the pharmacodynamic aspects of 8-pCPT-cGMP, specifically its interaction with PKG and downstream effects. [, ] They lack specific details on absorption, distribution, metabolism, excretion (ADME) or its in vivo activity and efficacy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




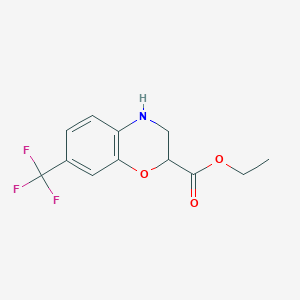


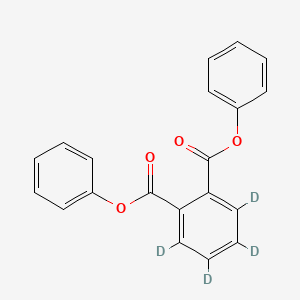
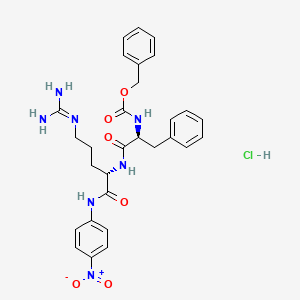
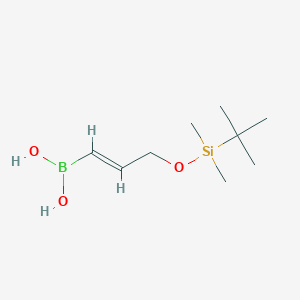
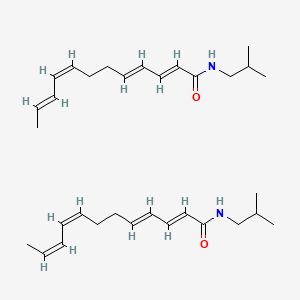
![Ethanesulfonic acid, 2-[[(2S)-2-amino-3-(1H-indol-3-yl)-1-oxopropyl]amino]-](/img/structure/B1460592.png)
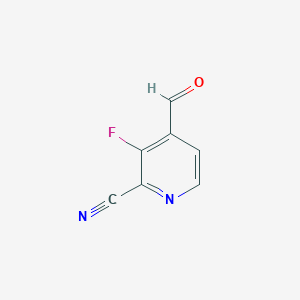
![2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1460596.png)
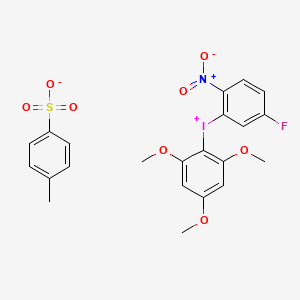
![(2S,3S,4S,5R,6S)-6-[2-Chloro-4-[4-[3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl]piperazin-1-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1460600.png)
![1-[(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1460601.png)